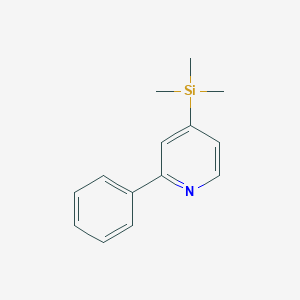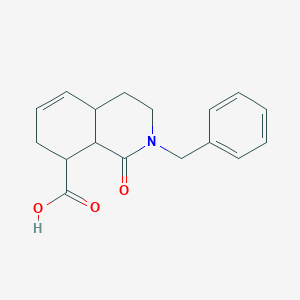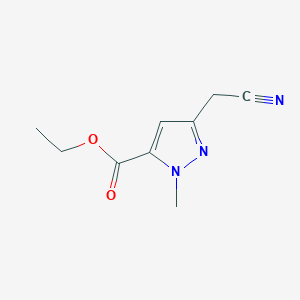
3,6-Nonadien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Nonadien-2-one is an organic compound with the molecular formula C9H14O. It is a ketone characterized by the presence of two double bonds in its nine-carbon chain. This compound is known for its distinctive aroma, often described as green and cucumber-like, making it a valuable component in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,6-Nonadien-2-one can be synthesized through various organic reactions. One common method involves the aldol condensation of hexanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize output. The process may also include purification steps such as distillation or chromatography to isolate the compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Nonadien-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Nonanoic acid or other oxidized derivatives.
Reduction: 3,6-Nonadien-2-ol or nonane.
Substitution: Various substituted nonadienes depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Nonadien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studies have explored its role in plant biology, particularly in the biosynthesis of volatile organic compounds in fruits and vegetables.
Medicine: Research has investigated its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is utilized in the flavor and fragrance industry to impart green, fresh notes to various products.
Mécanisme D'action
The mechanism of action of 3,6-Nonadien-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing various physiological processes. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular activities. The exact pathways and targets can vary depending on the context and application .
Comparaison Avec Des Composés Similaires
3,6-Nonadien-1-ol: An alcohol with similar structural features but different functional groups.
2,6-Nonadienal: An aldehyde with comparable double bond positions.
2,4-Nonadien-1-ol: Another alcohol with a different arrangement of double bonds.
Uniqueness: 3,6-Nonadien-2-one is unique due to its specific combination of double bonds and a ketone group, which imparts distinct chemical reactivity and sensory properties. This makes it particularly valuable in applications requiring specific aroma profiles and chemical behaviors .
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(3E,6E)-nona-3,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h4-5,7-8H,3,6H2,1-2H3/b5-4+,8-7+ |
Clé InChI |
LXEYQCJEHJZVAR-AOSYACOCSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C(=O)C |
SMILES canonique |
CCC=CCC=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)





![3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13971752.png)

![7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13971763.png)





